molecular formula C13H20ClNO B2453300 4-Ethylethcathinone hydrochloride CAS No. 2446466-62-0

4-Ethylethcathinone hydrochloride

Cat. No.: B2453300
CAS No.: 2446466-62-0
M. Wt: 241.76
InChI Key: WTPWITDCBBVPTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethylethcathinone hydrochloride is a synthetic stimulant belonging to the cathinone class. It is structurally related to cathinone and is known for its psychoactive properties. The compound is often used in forensic and toxicological research due to its potential for abuse and its stimulant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylethcathinone hydrochloride typically involves the reaction of 4-ethylpropiophenone with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the product. The compound is usually produced in crystalline form and is stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylethcathinone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Ethylethcathinone hydrochloride is primarily used in forensic and toxicological research. Its applications include:

Mechanism of Action

4-Ethylethcathinone hydrochloride acts as a releasing agent for norepinephrine and dopamine, leading to its stimulant effects. The compound increases the levels of these neurotransmitters in the synaptic cleft by promoting their release from presynaptic neurons. This results in enhanced stimulation of postsynaptic receptors, leading to increased alertness, energy, and euphoria .

Comparison with Similar Compounds

  • 4-Methylmethcathinone (Mephedrone)
  • 4-Methylethcathinone
  • 3,4-Dimethylmethcathinone

Comparison: 4-Ethylethcathinone hydrochloride is unique due to its specific ethyl substitution on the aromatic ring, which differentiates it from other similar compounds. This structural difference can influence its pharmacological properties and its interaction with biological systems .

Properties

IUPAC Name

2-(ethylamino)-1-(4-ethylphenyl)propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-4-11-6-8-12(9-7-11)13(15)10(3)14-5-2;/h6-10,14H,4-5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPWITDCBBVPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C(C)NCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501343276
Record name 2-(Ethylamino)-1-(4-ethylphenyl)propan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501343276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2446466-62-0
Record name 2-(Ethylamino)-1-(4-ethylphenyl)propan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501343276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.